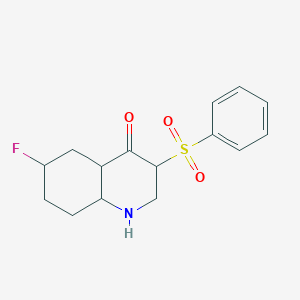

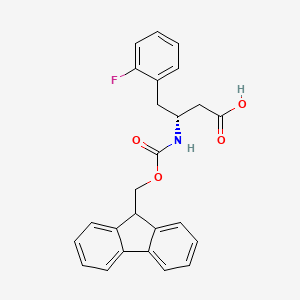

3-(Benzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .

Synthesis Analysis

Benzenesulfonyl chloride is prepared by the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride . Another method involves a reaction between benzene and chlorosulfuric acid .Molecular Structure Analysis

The molecular structure of benzenesulfonyl chloride consists of a benzene ring attached to a sulfonyl group (SO2) and a chloride atom . The geometry around the sulfur atom is tetrahedral .Chemical Reactions Analysis

Benzenesulfonyl chloride reacts with compounds containing reactive N-H and O-H bonds to form sulfonamides and sulfonate esters, respectively . It also undergoes desulfonation when heated in water near 200 °C .Physical And Chemical Properties Analysis

Benzenesulfonyl chloride is a colorless liquid . It is soluble in water and ethanol, slightly soluble in benzene, and insoluble in nonpolar solvents like diethyl ether .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- 3-(Benzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one has been utilized in the efficient synthesis of mono- and disubstituted 2,3-dihydroquinazolin-4(1H)-ones, with copper benzenesulfonate acting as a reusable catalyst in aqueous solutions (Wang, Zhang, Liang, & Gao, 2012).

- Research has described the preparation of 3-benzenesulfonyl- and 3-benzoyl-2,3,4,5-tetrahydro-3-benzazoein-6(1H)-ones through intramolecular acylation, along with the rearrangements of these compounds under acidic conditions (Comer, Call, Matier, Combs, & Dykstra, 1973).

Fluorescence and Photophysical Properties

- A study has demonstrated the synthesis of benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones, exploring their fluorescent properties and revealing similar fluorescence properties across compounds with varying numbers of fluoro-substituents (Politanskaya et al., 2015).

Crystal Structure Analysis

- Research on the crystal structures of new carbazole derivatives, including compounds with a benzenesulfonyl group attached to the carbazole moiety, has been conducted to understand their spatial arrangement and bonding characteristics (Madhan, Nizammohideen, Pavunkumar, & MohanaKrishnan, 2022).

Biomedical Applications

- Studies have been conducted on the cytotoxicity and antioxidant activity of quinolin-4-ones, demonstrating enhanced cytotoxic effects against certain tumor cell lines and antioxidant properties (Politanskaya et al., 2015).

- In the context of medicinal chemistry, these compounds have been explored for their potential as lead scaffolds for antiparasitic drug development (Pagliero, Pierini, Brun, & Mazzieri, 2010).

Molecular Interactions

- Comparative studies have been done to understand the interactions between fluorodihydroquinazolin derivatives and human serum albumin, providing insights into the binding mechanisms and the influence of fluorine substitution (Wang et al., 2016).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-6-fluoro-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO3S/c16-10-6-7-13-12(8-10)15(18)14(9-17-13)21(19,20)11-4-2-1-3-5-11/h1-5,10,12-14,17H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVAJNBMJBIDQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1F)C(=O)C(CN2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2515730.png)

![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone](/img/structure/B2515731.png)

![6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2515734.png)

![methyl 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2515738.png)

![3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione](/img/structure/B2515746.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2515749.png)

![(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2515750.png)

![N-benzyl-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2515752.png)